molecular formula C8H11NO B8668574 (5-Ethylpyridin-3-yl)methanol

(5-Ethylpyridin-3-yl)methanol

Cat. No. B8668574
M. Wt: 137.18 g/mol
InChI Key: MMENKAHJBZNPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Ethylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Ethylpyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Ethylpyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Ethylpyridin-3-yl)methanol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(5-ethylpyridin-3-yl)methanol

InChI

InChI=1S/C8H11NO/c1-2-7-3-8(6-10)5-9-4-7/h3-5,10H,2,6H2,1H3

InChI Key

MMENKAHJBZNPFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of LAH (1.92 g, 50.85 mmol) in anhydrous THF 40 mL at 0° C. was added dropwise a solution of methyl 5-ethylpyridine-3-carboxylate (4.20 g, 25.42 mmol) in THF (50 mL). After stirring for 1 hour, the reaction mixture was slowly quenched with 15% NaOH and then diluted with water. Ethyl acetate was added, the reaction mixture was stirred for 10 minutes, and the precipitate was filtered off. The solid was washed with ethyl acetate (3×100 mL). The filtrate was dried over anhydrous sodium sulfate, filtered, and evaporated to provide (5-ethylpyridin-3-yl)methanol as a thick oil (3.31 g, 95% yield), which was used in the next step without any further purification; M+ 137.18.
Name
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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